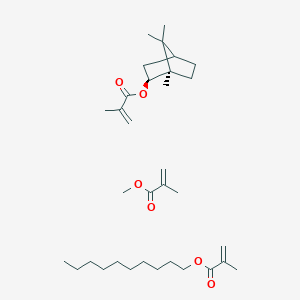
Boneloc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boneloc, also known as this compound, is a useful research compound. Its molecular formula is C33H56O6 and its molecular weight is 548.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Background and Development
Boneloc was introduced in the early 1990s as an alternative to conventional PMMA bone cement. Its formulation includes methylmethacrylate, decylmethacrylate, and isobornylmethacrylate, which were designed to lower polymerization heat and minimize the release of toxic monomers during surgery. These properties were intended to enhance patient safety and improve surgical outcomes .
Total Hip Arthroplasty (THA)
The primary application of this compound is in total hip arthroplasty. Clinical trials have evaluated its effectiveness compared to traditional PMMA cements. For instance, a study involving 33 patients reported a 24% rate of definite loosening and a 10% rate of possible loosening within three years post-surgery . This raised concerns about the long-term mechanical properties of this compound, suggesting that it may not perform as well as PMMA in certain cases.
Revision Surgery
This compound has also been used in revision surgeries where previously implanted prostheses need replacement due to complications like loosening or infection. A retrospective analysis indicated that the revision rates associated with this compound were significantly higher than those reported for other cement types, leading to its withdrawal from the market in some regions .
Mechanical Properties
Research indicates that while this compound was designed to improve upon PMMA, its mechanical properties may not meet clinical expectations. A comparative study highlighted that this compound exhibited reduced tensile strength and Young's modulus compared to high-viscosity PMMA cements . This finding raises questions about its suitability for high-load-bearing applications.
| Property | This compound | PMMA |
|---|---|---|
| Tensile Strength | Lower than PMMA | Established standard |
| Young's Modulus | Reduced | Higher |
| Aseptic Loosening Rate | Higher incidence | Lower incidence |
Long-term Outcomes
Long-term follow-up studies have shown mixed results regarding the efficacy of this compound in THA. One study reported acceptable outcomes after 18-20 years; however, these results were often inferior when compared to those achieved with high-viscosity PMMA cements . The inconsistency in outcomes underscores the need for further research into optimizing this compound's formulation.
Case Studies
Several case studies provide insights into the performance of this compound in clinical settings:
- Case Study 1 : A cohort of 200 patients underwent THA using this compound cement, with a follow-up period revealing a significant number of revisions due to aseptic loosening. This prompted a reevaluation of its use in routine practice.
- Case Study 2 : In another analysis involving 43 prostheses implanted with this compound, a notable incidence of loosening was documented, reinforcing concerns about its long-term viability .
Conclusion and Future Directions
While this compound was developed with promising features aimed at improving orthopedic surgical outcomes, clinical evidence suggests that its performance may not surpass that of traditional PMMA bone cements. High revision rates and concerns about mechanical properties indicate a need for ongoing research and development.
Future studies should focus on:
- Enhancing the mechanical properties of this compound through formulation adjustments.
- Conducting larger-scale clinical trials to better assess long-term outcomes.
- Exploring alternative applications beyond THA where this compound's unique properties could be beneficial.
Propiedades
Número CAS |
138366-79-7 |
|---|---|
Fórmula molecular |
C33H56O6 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1 |
Clave InChI |
IZAVPYQSQCFPOV-JEHXZSQOSA-N |
SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
SMILES isomérico |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1CC2CC[C@@]1(C2(C)C)C |
SMILES canónico |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Sinónimos |
Boneloc methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate MMA-DMA-IBMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















